

structural analysis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Cat. No.: B1456500

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **1-(4-Fluorophenyl)piperazin-2-one Hydrochloride**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **1-(4-Fluorophenyl)piperazin-2-one hydrochloride** (CAS: 697305-48-9), a key intermediate in medicinal chemistry programs targeting the central nervous system^[1]. This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, grounded in the principles of spectroscopic and crystallographic analysis. We will detail the causality behind experimental choices, establish self-validating protocols, and provide predictive data based on closely related analogues to guide researchers in confirming the identity, purity, and three-dimensional structure of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to molecular characterization.

Molecular Framework and Analytical Significance

1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a heterocyclic compound featuring a fluorophenyl moiety attached to a piperazin-2-one ring. The presence of the hydrochloride salt

form dictates many of the analytical considerations, particularly regarding solubility and ionization.

- Molecular Formula: $C_{10}H_{12}ClFN_2O$ [1]
- Molecular Weight: 230.67 g/mol [1]

The core structure contains several key features for spectroscopic analysis:

- Aromatic System: A para-substituted fluorophenyl ring provides distinct signals in NMR and characteristic absorptions in IR and UV spectroscopy.
- Piperazin-2-one Ring: This is a cyclic amide (a lactam). The carbonyl group is a powerful diagnostic tool in IR spectroscopy, and its electron-withdrawing nature significantly influences the chemical environment of adjacent protons and carbons in NMR.
- Chiral Center: The C3 carbon of the piperazinone ring is a stereocenter, though this guide will focus on the analysis of the racemic mixture.
- Protonated Amine: As a hydrochloride salt, the nitrogen at the 4-position (N4) of the piperazine ring is protonated, which is crucial for mass spectrometry ionization and for understanding intermolecular interactions in the solid state.

The unambiguous confirmation of this structure is paramount for ensuring the integrity of subsequent synthetic steps and the pharmacological profile of any derived active pharmaceutical ingredients.

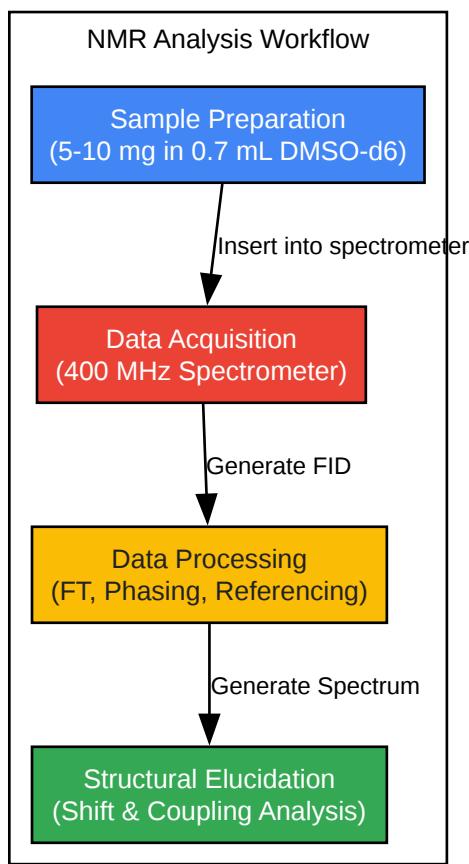
Caption: Chemical structure of **1-(4-Fluorophenyl)piperazin-2-one Hydrochloride**.

Core Analytical Methodologies

A multi-technique approach is essential for a comprehensive structural validation. The data from each method should be corroborative, building a complete and self-consistent picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are required to map out the carbon-hydrogen framework.


Expertise & Experience: The choice of a deuterated solvent is critical. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are primary candidates due to their polarity. DMSO-d₆ is often preferred as it solubilizes the compound while keeping the N-H protons observable. The electron-withdrawing carbonyl group at C2 will cause a significant downfield shift for the adjacent methylene protons at C3 compared to a standard piperazine ring. Similarly, the protons at C5 will be shifted downfield due to their proximity to the protonated N4.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) The following predictions are based on known spectral data for the closely related analogue, 1-(4-fluorophenyl)piperazine dihydrochloride[2][3], with adjustments for the C2-carbonyl group.

Assignment	Predicted ¹ H Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted ¹³ C Chemical Shift (δ , ppm)
Aromatic (C'2, C'6)	7.20 - 7.35	Doublet of Doublets (dd)	~118-120
Aromatic (C'3, C'5)	7.05 - 7.15	Triplet (t)	~115-117 (d, JC-F)
Aromatic (C'1)	-	Singlet (s)	~145-147
Aromatic (C'4)	-	Singlet (s)	~156-159 (d, JC-F)
Piperazinone C3-H ₂	~4.10 - 4.20	Singlet (s)	~50-55
Piperazinone C5-H ₂	~3.40 - 3.55	Triplet (t)	~45-48
Piperazinone C6-H ₂	~3.20 - 3.35	Triplet (t)	~42-45
Piperazinone C2=O	-	-	~165-170
Piperazinone N1-H	~8.0 - 8.5	Broad Singlet (br s)	-
Piperazinone N4-H ₂ ⁺	~9.5 - 10.5	Broad Singlet (br s)	-

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube[4]. Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[4].
- Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
- ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient[4].
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both spectra to TMS.

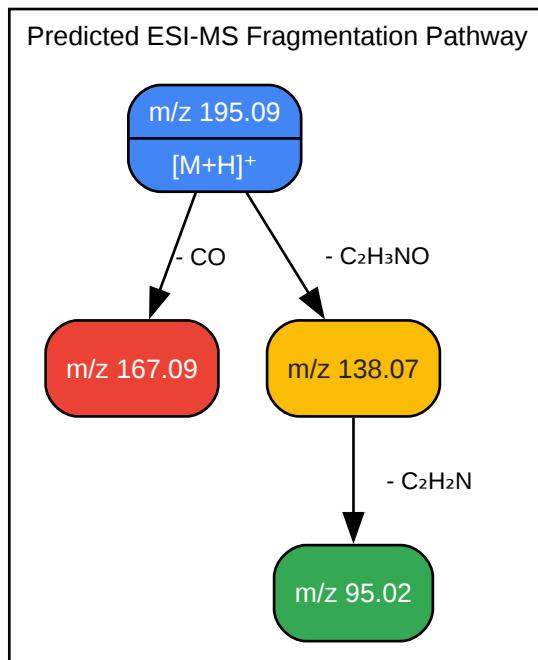
[Click to download full resolution via product page](#)

Caption: A streamlined workflow for NMR structural analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight and crucial structural information via fragmentation analysis. As a pre-charged hydrochloride salt, Electrospray Ionization (ESI) is the method of choice, typically coupled with Liquid Chromatography (LC-MS).

Expertise & Experience: The compound will be observed in positive ion mode as the protonated molecule, $[M+H]^+$, where M is the free base. The expected m/z will be for the $C_{10}H_{11}FN_2O$ free base plus a proton. The fragmentation pattern will be influenced by the stability of the aromatic ring and the piperazinone structure. We can predict key fragmentation pathways by referencing data from the analogue 1-(4-fluorophenyl)piperazine, which shows major peaks at m/z 138 and 122[5].


Predicted Mass Spectrometry Data (ESI+)

- Molecular Ion (Free Base): $C_{10}H_{11}FN_2O$, Exact Mass: 194.0855
- Observed Ion $[M+H]^+$: 195.0933

Predicted m/z	Proposed Fragment Structure	Neutral Loss	Rationale
195.09	$[C_{10}H_{12}FN_2O]^+$	-	Protonated molecular ion.
167.09	$[C_{10}H_{12}FN]^+$	CO	Loss of carbonyl group.
138.07	$[C_8H_9FN]^+$	C_2H_3NO	Cleavage of the piperazinone ring.
122.04	$[C_7H_5F]^+$	$C_3H_7N_2O$	Fragmentation leading to fluorobenzyl cation.
95.02	$[C_6H_4F]^+$	$C_4H_8N_2O$	Fluorophenyl cation.

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.
- Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid ensures the analyte remains protonated.
- Mass Spectrometry: Analyze the column eluent with a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution) using positive mode ESI.
- MS/MS Analysis: Isolate the precursor ion (m/z 195.09) in the collision cell and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum, which can be used to confirm the proposed fragmentation pathways. Mass spectrometry techniques are crucial for the structural characterization of newly synthesized piperazine derivatives[6][7].

[Click to download full resolution via product page](#)

Caption: Key fragmentation steps for 1-(4-Fluorophenyl)piperazin-2-one.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Experience: The most diagnostic absorption for this molecule is the strong carbonyl ($C=O$) stretch from the lactam ring, expected between $1650-1680\text{ cm}^{-1}$. The presence of the hydrochloride will result in a broad absorption band for the N^+-H stretch, typically in the $2400-2800\text{ cm}^{-1}$ region. Aromatic C-H and the C-F bond will also show characteristic signals. Comparing the spectrum to that of 1-(4-fluorophenyl)piperazine would clearly show the new, strong $C=O$ peak, confirming the presence of the piperazin-2-one structure.

Predicted FTIR Absorption Bands

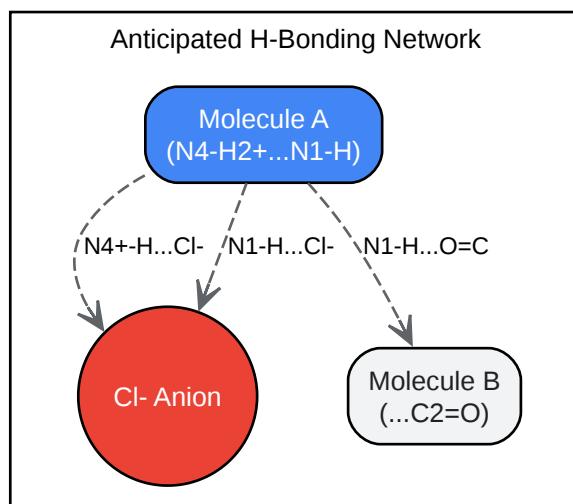
Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Expected Intensity
3100 - 3000	Aromatic C-H	Stretch	Medium-Weak
2980 - 2850	Aliphatic C-H	Stretch	Medium
2800 - 2400	N ⁺ -H (Ammonium salt)	Stretch	Strong, Broad
~1670	C=O (Lactam)	Stretch	Strong, Sharp
~1600, ~1500	Aromatic C=C	Stretch	Medium
~1220	C-F	Stretch	Strong
~1150	C-N	Stretch	Medium

Experimental Protocol: FTIR (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹^[8].
- Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including stereochemistry and intermolecular interactions.

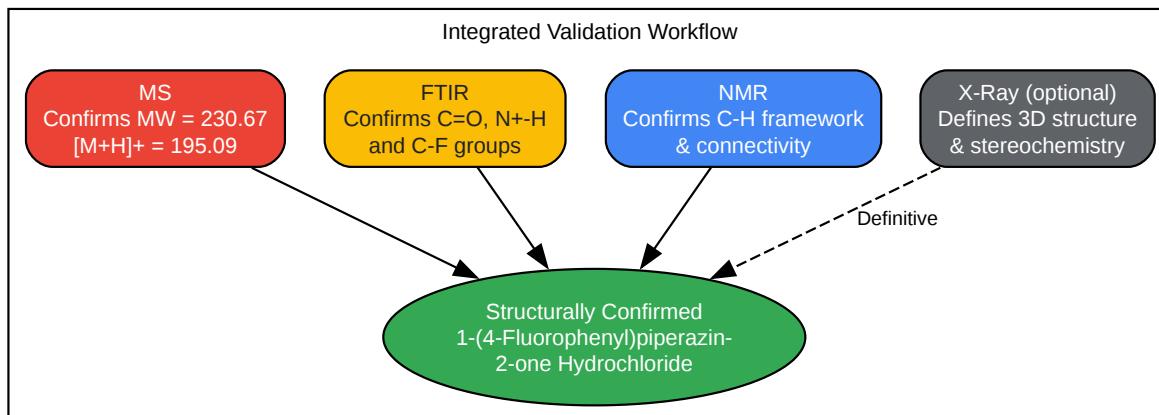

Expertise & Experience: While a crystal structure for the target molecule is not publicly available, we can anticipate key features based on related structures, such as other piperazine hydrochlorides[9]. The piperazin-2-one ring is expected to adopt a stable chair or distorted chair conformation. The most vital information will be the network of hydrogen bonds. We expect to see strong $\text{N}^+-\text{H}\cdots\text{Cl}^-$ hydrogen bonds between the protonated N4 amine and the chloride anion. Additionally, the amide N1-H may act as a hydrogen bond donor, potentially to the carbonyl oxygen of an adjacent molecule or to the chloride ion. These interactions govern the crystal packing and solid-state properties of the material.

Anticipated Crystallographic Features:

- **Conformation:** A chair conformation for the piperazinone ring.
- **Hydrogen Bonding:** A primary $\text{N}^+-\text{H}\cdots\text{Cl}^-$ interaction will be the dominant feature. Secondary $\text{N}-\text{H}\cdots\text{O}=\text{C}$ or $\text{N}-\text{H}\cdots\text{Cl}^-$ interactions are also likely.
- **Crystal Packing:** The molecules will pack in layers or a 3D network stabilized by the hydrogen bonds and potential π -stacking of the fluorophenyl rings.

Experimental Workflow: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
- **Data Collection:** Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
- **Structure Solution & Refinement:** Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atomic positions, and refine the model against the experimental data to obtain the final, precise 3D structure.



[Click to download full resolution via product page](#)

Caption: Plausible hydrogen bonding interactions in the crystal lattice.

Integrated Structural Verification Strategy

No single technique is sufficient. A self-validating system of analysis confirms the structure by ensuring all data points converge to the same conclusion.

[Click to download full resolution via product page](#)

Caption: The convergence of analytical data for structural confirmation.

The process is as follows:

- MS confirms the molecular weight.
- FTIR confirms the presence of the key functional groups.
- NMR confirms the atom-to-atom connectivity and provides the definitive 2D structure.
- X-ray crystallography, if performed, provides the ultimate proof of the 3D structure in the solid state.

When the results from all techniques are in agreement, the structure of **1-(4-Fluorophenyl)piperazin-2-one hydrochloride** can be considered fully elucidated and verified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Fluorophenyl)piperazin-2-one hydrochloride [myskinrecipes.com]
- 2. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)piperazine dihydrochloride | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. journals.iucr.org [journals.iucr.org]

- To cite this document: BenchChem. [structural analysis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1456500#structural-analysis-of-1-4-fluorophenyl-piperazin-2-one-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com